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Compound Focus: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-
azabicyclo(3.2.1)octane-2-carboxylate Get

CAS No.: 146725-34-0 Quote
Cat. No.: S572700

Molecular Primary Detection in
Compound Name Formula/ Metabolic Key Metabolite Oral Fluid (LOQ)
Weight Pathway [1]
Cocaine C17H21INO4 / Methyl ester Benzoylecgonine 2 ng/mL
303.4 g/mol [2] hydrolysis [2]
Benzoylecgonine - N/A - 2 ng/mL

(Metabolite)

The experimental data in the table is derived from a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method, which is a gold-standard technique for confirmatory testing in drug

abuse research [1].

Experimental Protocol for Detection and Quantitation

The methodology from the search results for detecting cocaine and benzoylecgonine in oral fluid is outlined

below. This protocol can serve as a benchmark for validating other analogues.

e Sample Collection: Oral fluid samples are collected using specialized kits [1].
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e Sample Preparation: Extracted using liquid-liquid or solid-phase extraction technigues to isolate the

analytes from the biological matrix [1].
¢ Instrumental Analysis:

o Separation: The extract is separated using a high-performance liquid chromatograph (HPLC)

1.

o Detection & Quantitation: Analysis is performed on a tandem mass spectrometer (MS/MS).

o lonization: Positive electrospray ionization (ESI+) [1].

o Detection Mode: Multiple Reaction Monitoring (MRM), monitoring two specific ion transitions

for each compound for high specificity [1].

o Internal Standards: Quantitation is achieved using deuterated internal standards (e.qg., d3, d5,
d6, d11), which correct for variability in sample preparation and analysis [1].
e Validation Parameters: The method was validated with a limit of quantitation (LOQ) of 2 ng/mL for
both cocaine and benzoylecgonine, determined on a signal-to-noise ratio of >4. The method's
accuracy was verified through participation in a proficiency testing program [1].

Pharmacological Context & Research Pathways

While not a direct comparison of analogues, understanding cocaine's mechanism is crucial for research.

Cocaine is a central nervous system stimulant whose reinforcing action is primarily linked to its inhibition of

dopamine reuptake [2].

Current drug discovery, especially for addiction treatment, is exploring more sophisticated targets. The

following diagram illustrates a modern research concept relevant to developing therapeutics that could

modulate receptors involved in addiction with greater precision, potentially minimizing side effects [3].
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This "Signaling Bias in GPCR Drug Discovery" diagram shows how a biased allosteric modulator can bind
to the intracellular side of a G Protein-Coupled Receptor (GPCR) to selectively inhibit certain signaling
pathways (like Gq, which may cause side effects) while promoting others, leading to a more tailored

therapeutic effect [3].

How to Proceed with Your Research

Given that a direct comparison guide was not found, here are suggested steps to gather the necessary

information;

e Consult Specialized Databases: Use resources like DrugBank, the TTD (Therapeutic Target
Database), and scientific literature databases (e.g., PubMed, Google Scholar) with search terms
like "cocaine analogue," "analytical validation," "structure-activity relationship,” and "dopamine
transporter inhibitor."

¢ Review Patent Literature: Patents can be a rich source of specific experimental data on novel
compounds and their comparative efficacy.

¢ Network at Conferences: Scientific conferences on addiction or analytical chemistry are key venues
where researchers present detailed comparative data on novel compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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